URMC-099

Oral bioavailability Pharmacokinetics CNS drug delivery

Most MLK inhibitors fail to cross the blood-brain barrier, compromising CNS target engagement. URMC-099 (CAS 1229582-33-5) resolves this as an orally bioavailable (F=41%), brain-penetrant MLK3/LRRK2 inhibitor. • MLK3 IC50=14 nM; LRRK2 IC50=11 nM - superior potency vs. selective analogs • Minimal CYP450 inhibition (IC50 >10 μM) enables co-dosing without PK interference • Validated in HAND, Parkinson's, TNBC, and neurocognitive disorder models ≥98% purity; global shipping. For R&D only.

Molecular Formula C27H27N5
Molecular Weight 421.5 g/mol
Cat. No. B612249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURMC-099
SynonymsURMC099, URMC 099, URMC-099
Molecular FormulaC27H27N5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
InChIInChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)
InChIKeyQKKIWEILHCXECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

URMC-099: MLK3 Inhibitor Profile


URMC-099 is a small-molecule inhibitor of mixed lineage kinase 3 (MLK3), also known as MAP3K11, with additional potent activity against LRRK2 (IC50 = 11 nM) and several other kinases [1]. It belongs to the ATP-competitive kinase inhibitor class and is characterized by its favorable oral bioavailability (F = 41%) and demonstrated blood-brain barrier (BBB) penetration in mouse pharmacokinetic models [2]. The compound has been investigated as a preclinical research tool in models of HIV-associated neurocognitive disorders (HAND), Parkinson's disease, and neuroinflammation [3].

1 MLK3/LRRK2 inhibitor probe with reported CNS exposure in mouse PK models
2 Oral bioavailability profile supports repeat-dosing paradigms for in vivo neuroinflammation studies
3 Applied as a research tool in HAND, Parkinson's disease, and neuroinflammation models

URMC-099: Why Substitution Fails


MLK3 inhibitors within the same class exhibit fundamentally divergent pharmacokinetic and selectivity profiles that preclude interchangeable use in CNS-focused studies. The classic pan-MLK inhibitor CEP-1347, despite similar in vitro MLK3 potency (IC50 = 23-51 nM), demonstrates negligible brain penetration, rendering it unsuitable for neuroinflammatory disease models requiring BBB transit [1]. Conversely, second-generation analogs such as CLFB-1134, while offering improved kinase selectivity over URMC-099, exhibit reduced MLK3 potency (IC50 = 42 nM) and lack the comprehensive in vivo characterization across multiple disease models that URMC-099 possesses [2]. Substitution with either compound would fundamentally alter experimental outcomes due to differences in target engagement, off-target kinase modulation, or CNS exposure.

URMC-099 (CNS-penetrant MLK3/LRRK2 inhibitor)
CEP-1347 (pan-MLK inhibitor)
Brain exposure may not reach levels comparable to URMC-099 in reported CNS models
URMC-099 (broad-spectrum kinase inhibitor)
CLFB-1134 (selective MLK3 inhibitor)
Reduced MLK3 inhibitory activity may shift target engagement and dose-response relationships

URMC-099: Comparative Evidence


Oral Bioavailability vs CEP-1347

URMC-099 demonstrates an oral bioavailability (F) of 41% in mouse pharmacokinetic models, representing a fundamental delivery advantage over the comparator pan-MLK inhibitor CEP-1347, which lacks oral bioavailability and requires parenteral administration for systemic exposure [1]. This difference enables repeat-dosing experimental paradigms without invasive procedures.

Oral Bioavailability
Head-to-head comparison
URMC-099 F=41% (mouse PK) vs CEP-1347: negligible oral absorption
Supports oral repeat-dosing for CNS models
Mouse PK model context
Oral bioavailability Pharmacokinetics CNS drug delivery MLK3 inhibitor

MLK3 Potency vs CLFB-1134

URMC-099 inhibits MLK3 with an IC50 of 14 nM, which is three-fold more potent than the second-generation MLK3-specific inhibitor CLFB-1134 (IC50 = 42 nM) [1]. For researchers prioritizing robust MLK3 target engagement, this potency differential translates to lower compound concentrations required to achieve equivalent kinase inhibition.

MLK3 Inhibition (IC₅₀)
Cross-study comparable
URMC-099 14 nM vs CLFB-1134 42 nM (3-fold, radiometric assay)
Supports lower working concentration for MLK3 target engagement
In vitro kinase assay; verify in cellulo
MLK3 inhibition IC50 Target engagement Kinase inhibitor

BBB Penetration vs CEP-1347

URMC-099 exhibits excellent brain exposure in mouse pharmacokinetic models and has been directly compared to CEP-1347 for BBB penetration capability, with the authors explicitly noting that CEP-1347's negligible brain penetration renders it unsuitable for HAND and other CNS disease models [1]. URMC-099's brain penetrance has been functionally validated in multiple in vivo studies, including prevention of surgery-induced microgliosis and cognitive decline, where BBB permeability was assessed via IgG immunostaining [2].

BBB Penetration
Head-to-head comparison
URMC-099: excellent brain exposure in multiple CNS models; CEP-1347: negligible
CNS research models require BBB-penetrant inhibitor
Functional validation via IgG immunostaining
Blood-brain barrier CNS penetration Brain exposure Neuroinflammation

Low CYP450 and hERG Liability

URMC-099 exhibits minimal interference with key human CYP450 enzymes (IC50 > 10 μM for CYP2D6, CYP3A4, CYP2C9) and negligible activity against hERG channels (IC50 = 21 μM in automated whole-cell patch clamp assays) [1][2]. This profile distinguishes URMC-099 from many ATP-competitive kinase inhibitors, which frequently carry significant CYP450 and hERG liabilities that complicate in vivo studies and limit translational potential. For comparator CEP-1347, comparable CYP450 and hERG data are not prominently reported in the primary characterization literature.

CYP450 / hERG Inhibition
Class-level inference
CYP2D6, 3A4, 2C9 IC₅₀ >10 µM; hERG IC₅₀ 21 µM
Low interference may reduce drug-drug interaction confounds
Recombinant enzyme assays; class context
CYP450 inhibition hERG channel Drug safety Cardiotoxicity Drug-drug interaction

Broad Kinase Inhibition Profile

URMC-099 inhibits a broad spectrum of kinases beyond MLK3, including LRRK2 (IC50 = 11 nM), ABL1 (IC50 = 3-6.8 nM), FLT3 (IC50 = 4 nM in vitro), and DLK (IC50 = 150 nM) . In the ScanMax assay (DiscoveRx), URMC-099 inhibited 111 of 442 kinases >90% at 1 μM [1]. While this promiscuity is noted as a limitation for target validation studies, evidence suggests that broad-spectrum MLK/LRRK2 inhibition may be functionally advantageous in neuroinflammatory diseases compared to highly selective single-kinase targeting [2]. This contrasts with CLFB-1134, which was specifically developed as a more selective second-generation MLK3 inhibitor [3].

Kinase Selectivity Profile
Class-level inference
111/442 kinases inhibited >90% at 1 µM (ScanMax); potent vs LRRK2, ABL1, FLT3, DLK
Broad kinome profile may influence neuroinflammation model interpretation
Polypharmacology context; verify for target validation
Kinase selectivity Polypharmacology LRRK2 Neuroprotection MLK family

URMC-099: Key Research Applications


CNS Neuroinflammation: Oral Dosing & BBB Penetration

When research objectives require study of neuroinflammatory mechanisms with a compound that can be administered orally and reliably achieves brain exposure, URMC-099 is justified over CEP-1347 (which lacks both oral bioavailability and BBB penetration) [1]. This applies specifically to chronic dosing paradigms in rodent models of HAND, perioperative neurocognitive disorders, or neuroinflammatory components of Alzheimer's disease, where URMC-099 has demonstrated functional efficacy [2].

MLK3 Inhibition Potency Priority

For experiments requiring robust MLK3 target engagement at lower working concentrations, URMC-099 (IC50 = 14 nM) offers superior potency compared to the more selective CLFB-1134 (IC50 = 42 nM) [1]. This potency advantage is relevant when minimizing compound concentration is critical for reducing vehicle effects or when working with cell types sensitive to DMSO exposure [2].

Combination Studies with Low CYP450 Risk

In experimental designs involving co-administration with other pharmacological agents (e.g., nanoformulated antiretrovirals in HAND models), URMC-099's minimal interference with CYP450 enzymes (IC50 > 10 μM for CYP2D6, CYP3A4, CYP2C9) reduces the risk of confounding drug-drug interactions [1]. This property has been leveraged in studies combining URMC-099 with nanoformulated antiretroviral therapy to potentiate antiviral responses without pharmacokinetic antagonism [2].

Triple-Negative Breast Cancer Research

URMC-099 has demonstrated selective anti-neoplastic activity in triple-negative breast cancer (TNBC) cell lines and patient-derived xenografts, inducing cell death in TNBC while sparing hormone receptor-positive breast cancer cells [1]. Both URMC-099 and CEP-1347 show efficacy in this context via MLK3 inhibition; however, URMC-099's oral bioavailability may offer practical advantages for in vivo tumor xenograft studies requiring repeated dosing [2].

Application
Selection Property
Validation Focus
CNS neuroinflammation models (oral repeat dosing)
Oral bioavailability & BBB penetration profile
CNS exposure in relevant disease model
MLK3 target engagement studies
Reported MLK3 inhibitory potency
Concentration-response validation in kinase assay
Combination studies with antiretroviral agents
Low CYP450 enzyme inhibition profile
Drug-drug interaction endpoints
Triple-negative breast cancer cell-model studies
Reported cell-viability response in TNBC lines
Cell-death and pathway inhibition endpoints

Technical Documentation Hub

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46 linked technical documents
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